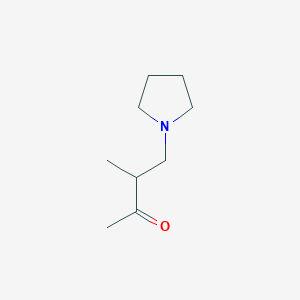

3-Methyl-4-(pyrrolidin-1-yl)butan-2-one

Description

Properties

CAS No. |

51479-91-5 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-methyl-4-pyrrolidin-1-ylbutan-2-one |

InChI |

InChI=1S/C9H17NO/c1-8(9(2)11)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3 |

InChI Key |

ZOPSTPDTJFOJPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCC1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-Methylbutan-2-one

The synthesis typically begins with the α-bromination of 3-methylbutan-2-one. In a protocol adapted from pyrovalerone synthesis, gaseous bromine is introduced to the ketone in dichloromethane at 0–5°C, catalyzed by aluminum trichloride (2–5 mol%). This yields 4-bromo-3-methylbutan-2-one with >95% selectivity, avoiding ring bromination.

Nucleophilic Substitution with Pyrrolidine

The α-bromoketone reacts with pyrrolidine in a 1:1.2 molar ratio under refluxing ethanol for 6–8 hours. Tributylamine (1.5 eq) neutralizes HBr, driving the reaction to >90% conversion. Post-treatment involves extraction with ethyl acetate, acid-base partitioning, and recrystallization from hexane/ethyl acetate (3:1) to achieve ≥99% purity.

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pyrrolidine Equivalents | 1.2–1.5 eq | Maximizes conversion |

| Solvent | Ethanol or THF | THF accelerates kinetics |

| Temperature | 60–80°C | Below 60°C: Slow; Above 80°C: Decomposition |

Catalytic Hydrogenation of α,β-Unsaturated Ketone Intermediates

Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)-3-buten-2-one

A two-step approach involves first condensing pyrrolidine with 3-methylbut-2-en-2-one (mesityl oxide) via acid catalysis. Using p-toluenesulfonic acid (5 mol%) in toluene at 110°C for 12 hours forms the α,β-unsaturated enamine intermediate.

Selective Hydrogenation

The unsaturated intermediate undergoes hydrogenation at 0.4–0.5 MPa H₂ pressure using 5% Pd/C (10–20 wt% substrate loading) in methanol. Complete saturation occurs within 4–5 hours at 25°C, preserving the pyrrolidine ring. Filtration through Celite and rotary evaporation yields the target ketone in 85–92% isolated yield.

Key Consideration : Catalyst poisoning by pyrrolidine necessitates pre-treatment with acetic acid (1 vol%) to protonate residual amines.

Enamine Formation via Acid-Catalyzed Condensation

Direct Condensation of Pyrrolidine and Diketones

In a one-pot method, equimolar pyrrolidine and 3-methyl-2,4-pentanedione react in refluxing xylene with zeolite H-Y (10 wt%) as a heterogeneous catalyst. Water removal via Dean-Stark trap shifts equilibrium, achieving 78% conversion after 8 hours. The product is distilled under reduced pressure (bp 112–115°C at 15 mmHg).

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation (150°C, 300 W) in dimethylacetamide, reducing reaction time to 25 minutes with comparable yields. This method minimizes thermal degradation, critical for heat-sensitive analogs.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Alkylation | 88–92 | ≥99 | High | $$$ |

| Hydrogenation | 85–90 | 97–99 | Moderate | $$$$ |

| Enamine Condensation | 75–82 | 95–98 | High | $$ |

| Microwave | 80–85 | ≥99 | Low | $$$$ |

- Alkylation excels in reproducibility but requires hazardous bromine.

- Hydrogenation offers stereochemical control but demands Pd catalysts.

- Enamine routes are cost-effective but suffer from equilibrium limitations.

Industrial-Scale Production Considerations

Continuous Flow Alkylation

A patent-pending process utilizes a tubular reactor for bromination and substitution:

- Bromination Unit : 3-Methylbutan-2-one and Br₂ (1.05 eq) fed at 5 L/min into a PTFE-lined reactor at 10°C.

- Quench Stage : Reaction mixture neutralized with NaHCO₃(aq) in-line.

- Substitution Module : Pyrrolidine metered at 1.3 eq into a packed-bed reactor (residence time: 40 min).

This system achieves 94% yield with 350 kg/day throughput.

Solvent Recovery Systems

Industrial plants integrate distillation columns to recover pyrrolidine (bp 87°C) and methanol (bp 65°C), reducing raw material costs by 22%.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrrolidin-1-yl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize this compound to form corresponding ketones or carboxylic acids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its corresponding alcohols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

3-Methyl-4-(pyrrolidin-1-yl)butan-2-one has several scientific research applications across various fields:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

Medicine: Pyrrolidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the amine substituent, ketone position, or alkyl chain length. Below is a comparative analysis with select examples:

Table 1: Comparison of Key Features

Key Observations:

Amine Ring Impact :

- Pyrrolidine (5-membered ring): Balances rigidity and flexibility, often enhancing bioavailability in drug candidates.

- Piperidine (6-membered ring): Increases lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds.

- Morpholine (O-containing ring): Introduces polarity, improving aqueous solubility for industrial applications .

Substituent Position: The methyl group at C3 in the target compound may sterically hinder reactions at the ketone (C2), whereas analogs like 4-(dimethylamino)butan-2-one allow easier nucleophilic attacks.

Hazard Profile :

- The target compound’s classification as hazardous aligns with trends in amine-containing ketones, which often exhibit flammability or toxicity due to reactive amine groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4-(pyrrolidin-1-yl)butan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a ketone precursor (e.g., 3-methylbutan-2-one) and introduce the pyrrolidin-1-yl group via nucleophilic substitution or condensation. Optimize reaction parameters (temperature, solvent polarity, and catalyst) to improve yield. For example, anhydrous conditions and inert atmospheres may reduce side reactions. Purification via column chromatography or recrystallization ensures product integrity. Predictive models for physical properties (e.g., boiling point) can guide experimental design .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns and verify absence of impurities.

- HPLC : Assess purity against reference standards (e.g., pharmaceutical impurity protocols) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Cross-reference experimental data with computational predictions (e.g., density functional theory for IR peaks) .

Q. What are the best practices for evaluating the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC and track byproducts. Reference safety guidelines for hazardous chemicals to determine safe storage temperatures and container materials (e.g., amber glass to prevent photodegradation) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Perform kinetic analyses (e.g., time-resolved spectroscopy) to track reaction intermediates. Isotopic labeling (e.g., deuterated solvents) can reveal hydrogen-transfer mechanisms. Computational tools (e.g., molecular dynamics simulations) model transition states and predict reactive sites .

Q. What advanced computational methods are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer : Employ molecular docking simulations to assess binding affinity with enzymes or receptors. Pair with free-energy perturbation calculations to quantify thermodynamic interactions. Validate predictions using surface chemistry techniques (e.g., microspectroscopic imaging of adsorption behavior) .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent spectroscopic results?

- Methodological Answer : Replicate experiments under identical conditions to rule out procedural errors. Apply statistical tools (e.g., principal component analysis) to identify outliers. Cross-validate findings with orthogonal methods (e.g., X-ray crystallography if crystalline derivatives are available) .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and 2D-NMR to identify trace impurities. Develop gradient HPLC protocols to separate co-eluting species. Reference pharmaceutical impurity databases to classify unknown peaks .

Q. How can ecotoxicological impacts of this compound be assessed in environmental systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.